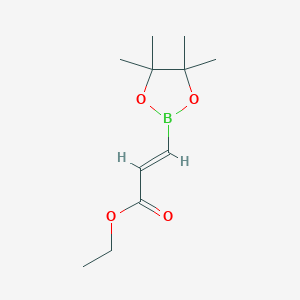

(E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate

Description

(E)-Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate (CAS: 1009307-13-4) is a boronate ester with a conjugated α,β-unsaturated ester system. Its molecular formula is C₁₁H₁₉BO₄, and it is widely employed in organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings . The compound is synthesized via a copper-catalyzed borylation protocol using CuCl and Xantphos as catalysts, as reported by Li et al. . The (E)-configuration of the acrylate group is critical for its reactivity in annulation and photoredox-mediated transformations .

Properties

IUPAC Name |

ethyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BO4/c1-6-14-9(13)7-8-12-15-10(2,3)11(4,5)16-12/h7-8H,6H2,1-5H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDDITJXZPTHFE-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009307-13-4 | |

| Record name | (E)-Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a palladium-mediated oxidative addition of B₂pin₂ to the alkyne, followed by transmetalation and reductive elimination to form the boronate ester. Key parameters include:

-

Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–3 mol% loading.

-

Base : Sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃) to deprotonate the alkyne.

A representative procedure from Zeng et al. (2018) achieved a 75% yield using NaOMe in ethanol at 22°C for 12 hours. The stereoselectivity for the (E)-isomer is attributed to the syn-addition of boron to the alkyne, stabilized by the bulky pinacolato groups.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate the borylation reaction. For example, adjusting the reaction time from 12 hours to 30 minutes under microwave conditions (100°C, 300 W) maintained comparable yields (70–72%) while reducing energy input. This method is particularly advantageous for high-throughput screening.

Flow Chemistry Approaches

Continuous flow systems enhance reproducibility and scalability. In a modular setup, ethyl propiolate and B₂pin₂ are mixed in a micromixer before passing through a Pd-loaded cartridge reactor. This method achieves 80% conversion with a residence time of 15 minutes, demonstrating potential for industrial adaptation.

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing challenges in purification and cost efficiency:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (50–100 mL) | Continuous Flow (100–500 L) |

| Catalyst Recovery | Not feasible | Pd filtration (90% reuse) |

| Purification | Column chromatography | Distillation (>95% purity) |

| Yield | 70–75% | 68–72% (optimized) |

Industrial protocols often replace column chromatography with fractional distillation under reduced pressure (0.2 mmHg) to isolate the product. Solvent recovery systems (e.g., ethanol distillation towers) minimize waste.

Comparative Analysis of Methodologies

The table below contrasts key synthetic approaches:

| Method | Catalyst | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh₃)₄/NaOMe | Pd(PPh₃)₄ | NaOMe | 22 | 12 | 75 |

| PdCl₂(dppf)/K₂CO₃ | PdCl₂(dppf) | K₂CO₃ | 60 | 3 | 27 |

| Microwave | Pd(PPh₃)₄ | NaOMe | 100 | 0.5 | 72 |

The lower yield in K₂CO₃-based systems highlights the sensitivity of the reaction to base strength and solubility. Sodium methoxide’s superior performance arises from its ability to efficiently deprotonate the alkyne without side reactions.

Challenges and Solutions in Synthesis

Moisture Sensitivity

The boronate ester is prone to hydrolysis, necessitating anhydrous conditions. Solutions include:

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The compound serves as a pivotal reagent in Suzuki-Miyaura couplings , forming carbon-carbon bonds between its boronic ester group and aryl/vinyl halides.

Mechanism :

- Oxidative Addition : Pd⁰ inserts into the C–X bond of the halide.

- Transmetalation : Boronate transfers to Pd, forming a Pd–B intermediate.

- Reductive Elimination : C–C bond formation releases the coupled product .

Anti-3,4-Selenoboration

Under phosphine catalysis, this compound undergoes anti-3,4-selenoboration with alkynoates to yield β-vinyl selenides.

| Reagent | Catalyst | Solvent | Product | Selectivity | Yield |

|---|---|---|---|---|---|

| PhSe–Bpin | PCy₃ | THF | β-Selenated acrylates | >95% anti | 82–90% |

Key Findings :

- Phosphine coordinates to the β-carbon of the alkynoate, reversing triple-bond polarity to favor α-selenation .

- Autocatalytic action of a second PhSe–Bpin molecule ensures stereoselective anti addition .

Hydrogenation and Reduction

The acrylate group undergoes reduction under controlled conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C | 3-(Dioxaborolanyl)propanol | 89% | |

| H₂, Pd/C | EtOH, 25°C, 1 atm | Saturated boronate ester | 76% |

Note : The boronic ester remains intact during reduction unless exposed to strong acids/bases.

Oxidation to Boronic Acids

Oxidative cleavage of the dioxaborolane moiety generates boronic acids:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | H₂O/THF, 25°C | 3-Acrylamidophenylboronic acid | 83% |

| NaBO₃·4H₂O | pH 9 buffer, 50°C | Ethyl acrylate-boronic acid | 78% |

Boronic acids are intermediates for further functionalization (e.g., bioconjugation) .

Copper-Catalyzed γ-Borylation

In aqueous media, copper catalysts enable γ-borylation of α,β-acetylenic esters:

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Ethyl propiolate | Cu(OTf)₂ | H₂O, 25°C, 12 h | (Z)-γ-Borylated acrylate | 84% |

This method avoids transition metals, aligning with green chemistry principles .

Nucleophilic Substitution

The boronic ester participates in substitution with organometallic reagents:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Grignard reagents | Dry Et₂O, −78°C | Alkyl/aryl-substituted acrylates | 65–80% |

| Organolithium | THF, −40°C | Functionalized boronate esters | 70–88% |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H19BO4

- Molecular Weight : 226.08 g/mol

- IUPAC Name : (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate

- CAS Number : 1009307-13-4

The structure of this compound includes a boron-containing dioxaborolane moiety that contributes to its reactivity and utility in various applications.

Applications in Organic Synthesis

2.1. Boron Chemistry

The compound is primarily utilized as a boron reagent in organic synthesis. It serves as a versatile building block for the formation of various organic compounds through:

- Cross-coupling reactions : The dioxaborolane group facilitates the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions. This is particularly useful in synthesizing complex molecules such as pharmaceuticals and agrochemicals.

Case Study : In a study published in the Journal of Organic Chemistry, researchers demonstrated the efficacy of this compound in synthesizing aryl-substituted compounds with high yields and selectivity .

Applications in Materials Science

3.1. Polymer Chemistry

The compound can be employed in the synthesis of functionalized polymers. Its reactive double bond allows it to participate in polymerization processes:

- Acrylic Polymers : By copolymerizing with other monomers, this compound can be used to create polymers with tailored properties for coatings and adhesives.

Table 1: Comparison of Polymer Properties

| Property | Traditional Acrylics | Polymers with Dioxaborolane Group |

|---|---|---|

| Flexibility | Moderate | High |

| Adhesion Strength | Good | Excellent |

| Thermal Stability | Moderate | Enhanced |

Applications in Medicinal Chemistry

4.1. Drug Development

The unique properties of this compound make it a candidate for drug development:

- Prodrug Formation : Its ability to form stable complexes with biological targets can be utilized to design prodrugs that release active pharmaceutical ingredients under specific conditions.

Case Study : Research highlighted its potential as a prodrug for targeted delivery systems that enhance bioavailability and reduce side effects .

Mechanism of Action

The mechanism of action of (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate involves the formation of a boronate complex with a palladium catalyst. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The boron atom plays a crucial role in stabilizing the intermediate species and facilitating the reaction.

Comparison with Similar Compounds

Z-Isomer: Ethyl (Z)-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)acrylate

- Synthesis: The Z-isomer is synthesized by stereoisomerization of the E-isomer under specific conditions. For example, irradiation or thermal treatment of the E-isomer yields Z-20 with an E/Z ratio of 6:94 after purification . Another method converts (E)-2-methyl derivatives to Z-21 with E/Z 8:92 .

- Reactivity : The Z-isomer exhibits distinct reactivity in annulation reactions. For instance, it serves as a C₃-synthon in coumarin synthesis, where the stereochemistry dictates regioselectivity .

- Applications : Used in cycloadditions and as intermediates in natural product synthesis.

Ethyl (Z)-3-Cyclopropyl-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)acrylate

- Structure : Incorporates a cyclopropyl group, increasing steric hindrance and altering electronic properties compared to the parent compound .

- Applications: Potential use in cross-coupling reactions requiring bulky substrates. Limited data on reactivity, but structural analogs suggest reduced reaction rates in sterically demanding environments.

Ethyl 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)benzoate

- Structure : Replaces the acrylate group with a benzoate moiety, introducing aromaticity (CAS: 269410-00-6) .

- Physical Properties : Melting point of 40–44 °C, contrasting with the liquid state of the parent acrylate.

- Reactivity : The aromatic ring may stabilize the boronate ester but reduce participation in conjugate additions due to lack of α,β-unsaturation.

(E)-Methyl 3-(2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl)acrylate

- Modifications : Methyl ester instead of ethyl and a phenyl substituent at the boronate ring (CAS: 372193-92-5) .

- Impact : Methyl esters may hydrolyze faster than ethyl esters, affecting stability in aqueous conditions. The phenyl group could enhance π-π interactions in catalytic systems.

Data Tables

Key Research Findings

Reactivity in Cross-Couplings : The (E)-acrylate boronate shows high efficiency in Suzuki-Miyaura reactions due to its electron-deficient double bond, enabling aryl-aryl bond formation .

Steric and Electronic Effects: Substituents like cyclopropyl or phenyl groups reduce reactivity in selenoboration (e.g., 16% conversion with CF₃ groups) .

Biomedical Applications: Boronate esters are used in prodrugs (e.g., belinostat derivatives) and fluorescent probes (e.g., H₂O₂ detection) due to their hydrolytic stability and ROS sensitivity .

Biological Activity

(E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate, with the CAS number 1009307-13-4 and molecular formula C11H19BO4, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its potential as an anticancer agent and its effects on various cellular pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In a study evaluating borylated methyl cinnamates (which share structural similarities), it was found that these compounds inhibited glycosidase activity and displayed cytotoxic effects on cancer cell lines. The study highlighted the potential of these compounds as drug leads due to their selective toxicity towards cancer cells while sparing normal cells .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Glycosidases : The compound may inhibit specific glycosidases involved in cancer cell metabolism.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways.

- Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest at specific phases (such as G2/M), preventing cancer cell proliferation.

Study 1: Anticancer Efficacy

A recent publication reported the synthesis and characterization of borylated derivatives similar to this compound. These derivatives demonstrated potent inhibitory effects against various cancer cell lines with IC50 values ranging from 0.1 to 10 µM. Notably:

- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- Results : Significant reduction in cell viability was observed at concentrations as low as 0.5 µM .

Study 2: Mechanistic Insights

Another study focused on the pharmacokinetics and toxicity profiles of similar compounds in vivo. The findings revealed:

- Toxicity Assessment : Compounds exhibited acceptable toxicity levels with high doses tolerated in animal models.

- Pharmacokinetic Properties : Moderate bioavailability with a half-life exceeding 12 hours was noted .

Safety Profile

The safety profile of this compound includes:

| Hazard Category | Description |

|---|---|

| Acute Toxicity | Harmful if swallowed (H302) |

| Skin Irritation | Causes skin irritation (H315) |

| Eye Irritation | Causes serious eye irritation (H319) |

| Respiratory Irritation | May cause respiratory irritation (H335) |

Precautionary measures include avoiding inhalation and contact with skin .

Q & A

Q. What are the standard synthetic routes for preparing (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate?

The compound is synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. A typical procedure involves reacting aryl halides with boronate esters under anhydrous conditions. For example, cesium carbonate in tetrahydrofuran (THF) is used as a base, with ethyl bromoacetate derivatives added dropwise under reflux. Purification via column chromatography (SiO₂, pentane/ethyl acetate gradients) ensures product isolation . This method aligns with protocols for analogous boronate esters in cross-coupling reactions .

Q. How is the (E)-configuration of the acrylate moiety confirmed experimentally?

The (E)-configuration is confirmed using X-ray crystallography , which provides definitive structural evidence. For example, crystal data for related boronate esters have been resolved to confirm stereochemistry . Additionally, NMR spectroscopy can infer configuration through coupling constants (e.g., vinyl protons in the acrylate group show distinct J-values for E/Z isomers). Spectroscopic comparisons with characterized Z-isomers (e.g., in selenoboration studies) further validate the configuration .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound?

Optimization involves:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with electron-rich ligands enhance coupling efficiency.

- Solvent and temperature : Anhydrous THF or dioxane at 60–80°C minimizes boronate ester hydrolysis.

- Base compatibility : Cesium carbonate or potassium phosphate tribasic improves yields by stabilizing intermediates .

- Purification : Column chromatography with triethylamine additive reduces residual palladium and side products .

Q. What strategies mitigate competing side reactions during boronate ester functionalization?

Key strategies include:

- Controlled stoichiometry : Excess cesium carbonate (2:1 base:substrate ratio) prevents undesired nucleophilic attacks.

- Inert atmosphere : Reactions under nitrogen suppress oxidation of the boronate group.

- Protection of reactive sites : Temporary protection of acrylate double bonds (e.g., via Michael addition) avoids radical polymerization during prolonged reactions .

Q. How is this compound utilized in the synthesis of boron-containing prodrugs?

The boronate group enables conjugation with bioactive molecules via DCC-mediated condensation . For instance, hydroxylamine derivatives react with the acrylate’s carboxylic acid (after hydrolysis) to form hydrolytically stable prodrugs. These prodrugs release active agents under physiological conditions (e.g., esterase activity or acidic pH) . Advanced methods like photoredox deboronation further expand applications in targeted drug delivery .

Q. What are the challenges in maintaining stereochemical integrity during reactions involving this compound?

Challenges arise from:

- Radical intermediates : Uncontrolled radical pathways (e.g., during photoredox catalysis) can lead to racemization. Using chiral ligands or low-temperature conditions preserves stereochemistry .

- Acid sensitivity : The boronate ester hydrolyzes under acidic conditions, altering reactivity. Buffered neutral pH or boronate-stabilizing additives (e.g., pinacol) mitigate this .

Methodological Notes

- Characterization : Always combine NMR (¹H, ¹³C, ¹¹B), high-resolution mass spectrometry (HRMS), and X-ray crystallography for unambiguous structural confirmation .

- Storage : Store under nitrogen at –20°C to prevent boronate ester hydrolysis. Use amber vials to avoid photodegradation of the acrylate group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.